molecular formula C16H24BrNO3 B13079766 tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate

Cat. No.: B13079766
M. Wt: 358.27 g/mol
InChI Key: WTLMNJOAAGLRRT-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl protecting group, a benzyloxy substituent, and a brominated methylpropyl backbone. Its molecular formula is C₁₈H₂₈BrNO₃, with a molecular weight of 386.32 g/mol (CAS 1694322-88-7) . The benzyloxy group provides steric bulk and lipophilicity, while the bromine atom enhances electrophilicity, making it reactive in substitution or coupling reactions.

Properties

Molecular Formula

C16H24BrNO3

Molecular Weight

358.27 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate

InChI

InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)

InChI Key

WTLMNJOAAGLRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyloxy and bromo-substituted propyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include di-tert-butyl dicarbonate and O-benzylhydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs from the evidence:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Application
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate Benzyloxy, 3-bromo-2-methylpropyl C₁₈H₂₈BrNO₃ 386.32 Not reported Intermediate, potential pharmacology
tert-Butyl N-(6-bromohexyl)carbamate Linear 6-bromohexyl chain C₁₁H₂₂BrNO₂ 292.21 44–55% Cannabinoid receptor ligand synthesis
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate Branched ethoxy-bromoethyl chain C₁₁H₂₂BrNO₄ 336.21 66–72% Drug candidate (CBR2 modulation)
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate N-Ethyl, benzyloxy, 3-bromo-2-methylpropyl C₁₈H₂₈BrNO₃ 386.32 Not reported Not specified (industrial use)
Key Observations:

Backbone Variations: The target compound’s branched 3-bromo-2-methylpropyl chain contrasts with the linear bromohexyl or ethoxy-bromoethyl chains in analogs. The benzyloxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the shorter ethoxy chains in other analogs, which may reduce blood-brain barrier penetration in drug candidates .

Synthetic Efficiency: Analogs like tert-butyl N-(6-bromohexyl)carbamate are synthesized in moderate yields (44–72%) via nucleophilic substitution under reflux with K₂CO₃/NaI .

Pharmacological Relevance: The ethoxy-bromoethyl analog is explicitly used in cannabinoid receptor 2 (CBR2) ligand synthesis, suggesting its role in central nervous system drug development . The target compound’s benzyloxy group may instead favor peripheral targets due to reduced bioavailability.

Reactivity and Stability

  • Bromine Reactivity : The tertiary bromine in the target compound is less reactive than primary bromine in linear analogs (e.g., 6-bromohexyl), requiring stronger bases or catalysts for substitution .
  • Carbamate Stability : All compounds retain the tert-butyl carbamate group, which is acid-labile (cleaved by trifluoroacetic acid) . This feature is critical for prodrug strategies or protecting-group chemistry.

Biological Activity

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H17BrN2O3
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 1033465-01-8

The biological activity of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromo group enhances its electrophilic character, potentially allowing it to modify proteins or nucleic acids.

  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, affecting pathways involved in metabolic processes.
    • It has shown potential in inhibiting serine proteases, which are crucial in various physiological and pathological processes.
  • Protein Modification :
    • The carbamate functional group allows for reversible binding to amino acid residues in proteins, leading to modifications that can alter protein function.

Biological Activity Data

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits serine proteases, affecting metabolic pathways
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Antimicrobial ActivityActive against various bacterial strains

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    A study evaluated the cytotoxicity of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate against several cancer cell lines. Results indicated significant inhibition of cell proliferation in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Activity :
    The compound was tested against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. It demonstrated notable antimicrobial properties with minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating its potential use in treating bacterial infections.

Synthesis and Applications

The synthesis of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a benzyloxy and bromo-substituted propyl derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry for developing new therapeutic agents.

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